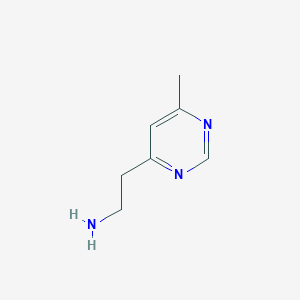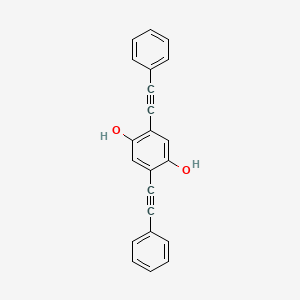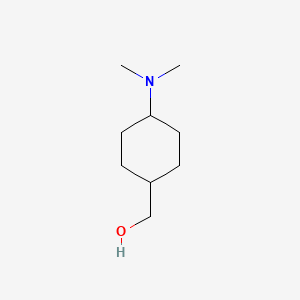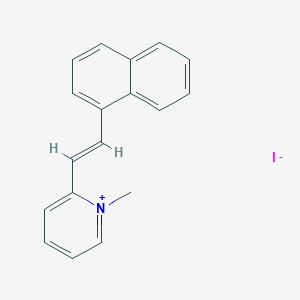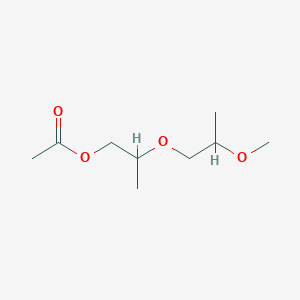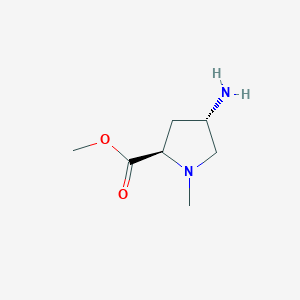![molecular formula C14H20N2O4S B14130249 6-Boc-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid ethyl ester](/img/structure/B14130249.png)
6-Boc-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Boc-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid ethyl ester is a chemical compound with the molecular formula C14H20N2O4S It is a derivative of thiazolopyridine and is often used in pharmaceutical research and development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Boc-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid ethyl ester typically involves the following steps:
Formation of the Thiazolopyridine Core: The initial step involves the cyclization of appropriate starting materials to form the thiazolopyridine core. This is usually achieved through a condensation reaction between a thioamide and a halogenated pyridine derivative.
Protection of Functional Groups: The resulting thiazolopyridine is then protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during subsequent steps.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester derivative.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
6-Boc-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazolopyridine derivatives.
Applications De Recherche Scientifique
6-Boc-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid ethyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: It serves as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Boc-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzyme active sites or receptor binding pockets, leading to inhibition or activation of biological pathways. The Boc-protected nitrogen atom plays a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid: This compound is structurally similar but lacks the Boc protection and ethyl ester group.
6,7-Dihydrothiazolo[5,4-c]pyridine-2,5(4H)-dicarboxylic acid 5-(1,1-dimethylethyl) ester: Another derivative with similar core structure but different functional groups.
Uniqueness
6-Boc-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid ethyl ester is unique due to its Boc protection and ethyl ester group, which enhance its stability and solubility. These properties make it a valuable intermediate in the synthesis of more complex molecules.
Propriétés
Formule moléculaire |
C14H20N2O4S |
|---|---|
Poids moléculaire |
312.39 g/mol |
Nom IUPAC |
6-O-tert-butyl 2-O-ethyl 4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C14H20N2O4S/c1-5-19-13(18)11-16-8-6-9(15-7-10(8)21-11)12(17)20-14(2,3)4/h9,15H,5-7H2,1-4H3 |
Clé InChI |
AGLGRJPTFTZFDG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC2=C(S1)CNC(C2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylthio)benzamide](/img/structure/B14130168.png)
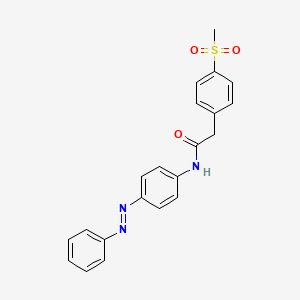
![1,2,3,4,4a,5,8,9,10,10a-decahydrobenzo[g]quinolin-6(7H)-one](/img/structure/B14130179.png)
